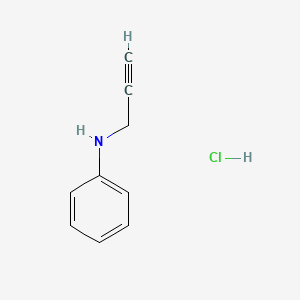

Phenyl-prop-2-ynyl-amine hydrochloride

Beschreibung

Phenyl-prop-2-ynyl-amine hydrochloride is a propargylamine derivative characterized by a phenyl group attached to a propargylamine backbone, with a hydrochloride salt formation. Propargylamines are critical intermediates in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and pharmaceutical development due to their reactivity and structural versatility. The phenyl group in this compound likely enhances aromatic interactions, influencing solubility, crystallinity, and biological activity compared to aliphatic analogs.

Eigenschaften

IUPAC Name |

N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNFUJUOVJANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625473 | |

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-70-8 | |

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-prop-2-ynyl-amine hydrochloride typically involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl-prop-2-ynyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the phenyl or prop-2-ynyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, reduced amines, and oxidized products .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Phenyl-prop-2-ynyl-amine hydrochloride is characterized by its unique molecular structure, which includes an alkyne functional group. This structure facilitates various synthetic pathways that are valuable in organic chemistry. Notably, compounds with alkyne groups are known for their reactivity, making them suitable for polymerization and other chemical reactions under mild conditions.

Research has highlighted the biological activities associated with this compound and its derivatives. These compounds have shown promise in several areas:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. For instance, certain synthesized derivatives demonstrated inhibition percentages ranging from 55% to 89% against Bacillus subtilis and other pathogenic bacteria at specific concentrations .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been noted to inhibit monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of neurotransmitters, which suggests potential applications in treating conditions like Parkinson's disease .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antibacterial | Inhibition of Bacillus subtilis | |

| Neuroprotection | MAO-B inhibition | |

| Antitumor | Potential anti-cancer properties |

Medicinal Applications

The medicinal applications of this compound are diverse:

Drug Development

Due to its ability to inhibit key enzymes involved in neurotransmitter degradation, this compound is being explored as a lead candidate for drug development targeting neurodegenerative diseases. Its derivatives may also serve as scaffolds for synthesizing new antimicrobial agents.

Polymer Chemistry

The alkyne functionality allows this compound to be utilized in the synthesis of polymeric materials through click chemistry methods. This property enhances its utility in materials science, particularly in creating functionalized polymers with specific properties for industrial applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Synthesis Methodologies

A recent study outlined efficient synthetic routes for producing various derivatives of this compound using propargyl bromide as a reagent, yielding good to excellent results under optimized conditions .

Biological Evaluation

In a comprehensive evaluation, several synthesized derivatives were tested for their biological activities, revealing promising results in terms of antibacterial and antiurease effects, indicating their potential therapeutic roles .

Wirkmechanismus

The mechanism of action of phenyl-prop-2-ynyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and structural features of Phenyl-prop-2-ynyl-amine hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | - | Likely C₉H₁₀ClN | ~167.64 | Aromatic phenyl group, propargylamine core |

| Allyl-prop-2-ynyl-amine hydrochloride | 1158414-22-2 | C₆H₁₀ClN | 131.60 | Aliphatic allyl group, simpler backbone |

| 3-(Thiophen-2-yl)prop-2-yn-1-amine HCl | 115955-65-2 | C₇H₈ClNS | 173.66 | Thiophene heterocycle, sulfur incorporation |

| (R)-1-Methyl-prop-2-ynylamine HCl | 869349-15-5 | C₄H₈ClN | 105.56 | Chiral center, compact aliphatic structure |

| 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine HCl | 119340-91-9 | C₅H₁₀ClNS | 159.66 | Thioether linkage, hybrid propargyl-sulfur chain |

Key Observations:

Analytical and Stability Data

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) is commonly employed for related hydrochlorides (e.g., amitriptyline HCl), suggesting applicability for purity assessment of Phenyl-prop-2-ynyl-amine HCl .

- Stability : Hydrochloride salts generally exhibit good stability under dry, cool conditions. However, specific stability data for the phenyl derivative is lacking, necessitating further study .

Biologische Aktivität

Phenyl-prop-2-ynyl-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily involves enzyme inhibition. Research indicates that this compound can selectively inhibit mammalian squalene epoxidase, an enzyme crucial in cholesterol biosynthesis. The inhibition mechanism involves binding to the active site of the enzyme, leading to altered biochemical pathways associated with lipid metabolism .

Enzyme Inhibition

-

Squalene Epoxidase Inhibition :

- A study demonstrated that phenyl-prop-2-ynylamines exhibit significant inhibitory effects on squalene epoxidase with varying potency across different analogs. The most potent derivative showed an IC50 value of 34 µM, indicating its potential as a therapeutic agent in managing cholesterol-related disorders .

-

Nitric Oxide Synthase (NOS) Inhibition :

- Another area of research highlighted the compound's role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The compound showed high selectivity and potency, making it a candidate for further development in treating conditions like Parkinson's disease .

Case Studies

- Case Study on Squalene Epoxidase :

- Neuroprotective Effects :

Table 1: Inhibitory Potency of Phenyl-prop-2-ynylamines on Squalene Epoxidase

| Compound ID | Structure | IC50 (µM) |

|---|---|---|

| Compound 1 | C6H5-C≡C-CH2-NH2 | 34 |

| Compound 2 | C6H4Cl-C≡C-NH(CH3) | 45 |

| Compound 3 | C6H4Br-C≡C-NH(CH2)2 | 60 |

Table 2: Selectivity Profile for nNOS Inhibition

| Compound ID | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 26 | 2799 | 107 |

| Compound B | 30 | 1500 | 50 |

Q & A

Q. What are the recommended synthetic routes for Phenyl-prop-2-ynyl-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves amine alkylation or reductive amination strategies. For example, propargyl bromide can react with phenylamine derivatives under basic conditions, followed by hydrochloric acid salt formation. Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- pH adjustment : Neutralize excess HCl post-reaction to avoid decomposition of the hydrochloride salt.

Reaction progress can be monitored via TLC or in situ FTIR for amine intermediate detection. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

- NMR :

- ¹H NMR : Expect peaks for the phenyl ring (δ 7.2–7.5 ppm), alkyne proton (δ 2.8–3.1 ppm), and amine protons (broad signals at δ 1.5–2.5 ppm).

- ¹³C NMR : The alkyne carbon appears at δ 70–80 ppm, while phenyl carbons resonate at δ 125–140 ppm.

- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and C≡C vibration (~2100 cm⁻¹).

- Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., 187.67 g/mol for C₉H₁₄ClNO) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations can model reaction pathways and stability:

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The alkyne group is prone to cycloaddition reactions.

- Solvent effects : Use implicit solvent models (e.g., COSMO) to simulate protonation states in aqueous environments.

- Degradation pathways : Molecular dynamics (MD) simulations at elevated temperatures (e.g., 300 K) can predict hydrolysis or oxidation tendencies.

Databases like PubChem and Reaxys provide comparative data for validation .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved when determining its crystal structure?

Methodological Answer: For single-crystal X-ray diffraction:

- Twinning analysis : Use the SHELXD module to detect twinning operators and apply HKLF 5 format for data integration.

- Disorder modeling : Refine occupancies of disordered alkyne or phenyl groups using restraints (e.g., SIMU and DELU in SHELXL).

- High-resolution validation : Compare experimental electron density maps with DFT-optimized geometries to resolve ambiguities.

Robustness can be enhanced by collecting data at multiple temperatures (e.g., 100 K and 298 K) .

Q. What protocols ensure compound stability during biological assays, considering its hydrochloride salt form?

Methodological Answer:

- Storage : Lyophilize the compound and store at –20°C under argon to prevent hygroscopic degradation.

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions; avoid carbonate buffers to prevent salt dissociation.

- Activity assays : Pre-incubate the compound with serum albumin (1% w/v) to mimic physiological conditions and reduce nonspecific binding.

Stability can be quantified via HPLC-UV at 254 nm over 24-hour periods .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Cross-platform validation : Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., scintillation counting) assays.

- Negative controls : Include a known inactive analog (e.g., phenylpropanolamine) to rule out assay artifacts.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability.

Report EC₅₀ values with 95% confidence intervals and normalize data to internal standards (e.g., forskolin for cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.